2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
CAS No.: 2034491-66-0
VCID: VC5916827
Molecular Formula: C17H15N3OS2
Molecular Weight: 341.45
* For research use only. Not for human or veterinary use.

Description |
Synthesis and PreparationThe synthesis of such compounds typically involves multi-step reactions. For similar compounds, synthesis might start with the preparation of thiophen-2-amine and pyridin-3-ylmethylamine derivatives, followed by coupling reactions to form the desired structure. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) is common in these reactions. Potential Biological ActivitiesGiven its structural components, 2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide may exhibit biological activities similar to those of related compounds:
Research Findings and ApplicationsWhile specific research findings on 2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide are not available, related compounds have shown promise in various applications: |
---|---|
CAS No. | 2034491-66-0 |
Product Name | 2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide |
Molecular Formula | C17H15N3OS2 |
Molecular Weight | 341.45 |
IUPAC Name | 2-methylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C17H15N3OS2/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) |
Standard InChIKey | XOVABWNWMCHBPM-UHFFFAOYSA-N |
SMILES | CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Solubility | not available |
PubChem Compound | 91630596 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume